molecular formula C20H22ClFN2O4S B11345149 N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11345149
M. Wt: 440.9 g/mol
InChI Key: IXDSRDIDKSVJNP-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and both chloro and fluoro substituents on aromatic rings.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-chloro-2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions to form the piperidine derivative. This intermediate is then reacted with 4-fluorobenzyl methanesulfonate to introduce the methanesulfonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide: Lacks the methanesulfonyl and fluoro groups, resulting in different chemical properties and applications.

    N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)methanesulfonylpiperidine-4-carboxamide: Contains a methyl group instead of a fluoro group, leading to variations in reactivity and biological activity.

This compound’s unique combination of functional groups and substituents makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-7-4-16(21)12-18(19)23-20(25)15-8-10-24(11-9-15)29(26,27)13-14-2-5-17(22)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

IXDSRDIDKSVJNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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